(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl
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Overview
Description
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group and a hexahydroimidazo[4,5-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclization reactions, reduction processes, and the use of protecting groups to ensure the correct formation of the desired structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their potential biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also have a similar core structure and are investigated for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is unique due to its specific structural features, such as the cyclopentyl group and the hexahydroimidazo[4,5-c]pyridine core. These features may confer distinct biological activities and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H20ClN3O |
---|---|
Molecular Weight |
245.75 g/mol |
IUPAC Name |
(3aS,7aR)-1-cyclopentyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c15-11-13-9-7-12-6-5-10(9)14(11)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,15);1H/t9-,10+;/m0./s1 |
InChI Key |
LIEYCYOLRKQNDM-BAUSSPIASA-N |
Isomeric SMILES |
C1CCC(C1)N2[C@@H]3CCNC[C@@H]3NC2=O.Cl |
Canonical SMILES |
C1CCC(C1)N2C3CCNCC3NC2=O.Cl |
Origin of Product |
United States |
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